Ammonium trifluoroacetate

Catalog No.
S671625
CAS No.
3336-58-1
M.F
C2HF3O2.H3N
M. Wt
131.05 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium trifluoroacetate

CAS Number

3336-58-1

Product Name

Ammonium trifluoroacetate

IUPAC Name

azane;2,2,2-trifluoroacetic acid

Molecular Formula

C2HF3O2.H3N

Molecular Weight

131.05 g/mol

InChI

InChI=1S/C2HF3O2.H3N/c3-2(4,5)1(6)7;/h(H,6,7);1H3

InChI Key

YCNIBOIOWCTRCL-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)F)O.N

Canonical SMILES

C(=O)(C(F)(F)F)[O-].[NH4+]

Catalyst in Organic Synthesis:

Ammonium trifluoroacetate acts as a mild and efficient Lewis acid catalyst in specific organic reactions. Its ability to form Lewis adducts with various functional groups like carbonyls and imides facilitates various chemical transformations, including:

  • Aldol condensations: Plays a crucial role in promoting the formation of carbon-carbon bonds between enolates and carbonyl compounds .
  • Friedel-Crafts reactions: Acts as a catalyst for acylation reactions, promoting the attachment of an acyl group to aromatic rings .
  • Cyclizations: Enables the formation of cyclic structures from various starting materials through intramolecular reactions .

Mobile Phase Additive in Chromatography:

Ammonium trifluoroacetate often serves as an additive in the mobile phase of high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) for separating chiral molecules. Its ability to interact with chiral stationary phases through weak electrostatic and hydrogen bonding forces allows for the differentiation of enantiomers, molecules that are mirror images of each other:

  • Chiral Racemate Separation: By incorporating ammonium trifluoroacetate into the mobile phase, scientists can achieve separation of racemic mixtures, where both enantiomers are present in equal amounts .

Other Applications:

Beyond the aforementioned uses, ammonium trifluoroacetate finds applications in other areas of scientific research, including:

  • Protein precipitation: Used as a precipitating agent for protein purification and isolation .
  • Electrolyte component: Employed in specific electrochemical studies .

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (77.36%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (22.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (22.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (22.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (71.7%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

3336-58-1

Dates

Modify: 2023-08-15

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